Antibiotic BU-2313 A

Overview

Description

Antibiotic BU-2313 A is a new antibiotic complex produced by an unidentified oligosporic actinomycete strain, No. E864-61 . It has a broad antibiotic spectrum against Gram-positive and Gram-negative anaerobic bacteria, and shows in vivo activity against experimental infections produced by B. fragilis and C. perfringens . It also inhibits some aerobic bacteria such as streptococci .

Synthesis Analysis

Analogs of BU-2313 A were prepared by C-acylation of tetramic acid derivatives with the dienoic acid moiety obtained by periodate oxidation of BU-2313 A . The C-acylation proceeded in the presence of a strong base such as potassium t-butoxide, sodium hydride, or lithium hydride . The semi-synthetic BU-2313 analogs exhibited antibacterial spectra similar to the parent antibiotic .Molecular Structure Analysis

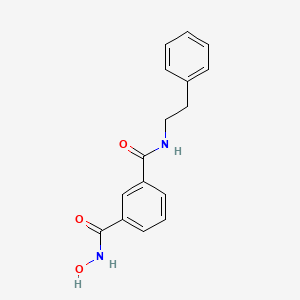

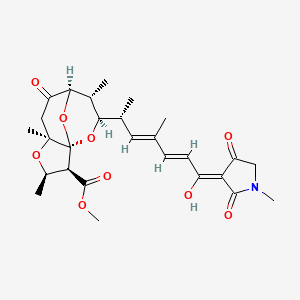

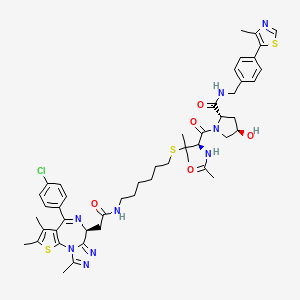

The molecular formula of BU-2313 A is C27H35NO9 . The structures of BU-2313 A have been determined . They are dienoyltetramic acid-containing antibiotics structurally related to streptolydigin and tirandamycin .Chemical Reactions Analysis

The C-acylation of BU-2313 A proceeded in the presence of a strong base such as potassium t-butoxide, sodium hydride, or lithium hydride . The use of triethylamine afforded O-acylated products .Physical And Chemical Properties Analysis

BU-2313 A is an acidic substance obtained as pale yellow crystals . It gives a positive reaction with ferric chloride . The UV spectrum of BU-2313 A in acidic solution exhibits absorption maxima at 242, 358, 375 nm .Scientific Research Applications

1. Antibiotic Properties and Production

BU-2313 A, along with BU-2313 B, is produced by an unidentified oligosporic actinomycete strain. Both exhibit a broad spectrum against Gram-positive and Gram-negative anaerobic bacteria. They have shown in vivo activity against experimental infections by B. fragilis and C. perfringens and also inhibit some aerobic bacteria like streptococci. BU-2313 B is approximately twice as active as BU-2313 A (Tsukiura et al., 1980).

2. Semi-Synthesis and Analog Development

Analogs of BU-2313 A and B have been prepared through C-acylation of tetramic acid derivatives. The semi-synthetic analogs retain antibacterial spectra similar to the parent antibiotic, though none surpass BU-2313 B in activity (Toda et al., 1980).

3. Comparative Antibacterial Efficacy

BU-2313B's efficacy was compared with clindamycin, chloramphenicol, and cefoxitin against clinical anaerobic isolates. It showed significant effectiveness, especially against Bacteroides fragilis, although it was less effective than clindamycin (Bansal et al., 1982).

4. Taxonomic Classification of Producing Organism

The producing organism of BU-2313, strain E864-61, has been classified as a new species of the genus Microtetraspora, named Microtetraspora caesia. This classification aids in understanding the biological source and potential for further antibiotic development (Tomita et al., 1980).

Future Directions

Mechanism of Action

Target of Action

Antibiotic BU-2313 A is a part of the BU-2313 complex, which is known for its broad antibiotic activity against anaerobic bacteria . The primary targets of BU-2313 A are these anaerobic bacteria. The compound interacts with these bacteria, disrupting their normal functions and leading to their elimination.

Mode of Action

BU-2313 A interacts with its targets (anaerobic bacteria) by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact nature of this interaction and the resulting changes within the bacterial cells are still under investigation.

Biochemical Pathways

The biochemical pathways affected by BU-2313 A are those essential for the survival and proliferation of anaerobic bacteria . By interacting with its targets, BU-2313 A disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth and replication. The specific pathways and their downstream effects are currently the subject of ongoing research.

Result of Action

The result of BU-2313 A’s action is the elimination of anaerobic bacteria . By disrupting their essential biochemical pathways, BU-2313 A inhibits the growth and replication of these bacteria, leading to their death. This results in a reduction in the number of anaerobic bacteria in the body, helping to resolve infections caused by these organisms.

properties

IUPAC Name |

methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDWUPRATYQDKW-VCAHYFOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C(=O)C[C@]3([C@@](O2)([C@H]([C@H](O3)C)C(=O)OC)O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69831-38-5 (hydrochloride salt) | |

| Record name | BU-2313 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic BU-2313 A | |

CAS RN |

69774-86-3 | |

| Record name | BU-2313 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)

![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)